molecular formula C14H15FN8 B2726636 5-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine CAS No. 2199550-58-6

5-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine

Cat. No. B2726636
CAS RN: 2199550-58-6
M. Wt: 314.328
InChI Key: XVGSLNDLKZHDSL-UHFFFAOYSA-N
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Description

The compound “5-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine” is a complex organic molecule that contains several interesting functional groups. It includes a pyrimidine ring, a triazole ring, and an azetidine ring . These types of compounds are often found in pharmaceuticals and could have a variety of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the groups are added. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole and pyrimidine rings are aromatic, meaning they have a special stability due to delocalized electrons . The azetidine ring is a less common feature and would add some three-dimensionality to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the amine group might be protonated or deprotonated under different conditions, and the aromatic rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could be important include its size, shape, charge distribution, and the presence of polar or nonpolar regions .

Scientific Research Applications

Antitumor and Antimicrobial Activities

Compounds related to the chemical structure of interest, particularly those involving enaminones and [1,2,4]triazolo[4,3-b]pyridazine derivatives, have been explored for their potential antitumor and antimicrobial activities. For example, novel N-arylpyrazole-containing enaminones have been synthesized and evaluated for their cytotoxic effects against human breast and liver carcinoma cell lines, showing inhibition effects comparable to those of 5-fluorouracil, a standard in cancer treatment (S. Riyadh, 2011).

Anticancer Agents with Unique Mechanism

Another area of research focuses on [1,2,4]triazolo[1,5-a]pyrimidines as anticancer agents, where certain derivatives promote tubulin polymerization in vitro without binding competitively with paclitaxel, suggesting a unique mechanism of action. These compounds have demonstrated the ability to overcome resistance attributed to several multidrug resistance transporter proteins and inhibit tumor growth in several nude mouse xenograft models when dosed either orally or intravenously (N. Zhang et al., 2007).

Fungicidal Activity

Research on pyrido[2,3-b]pyrazines, analogs to the compound , has revealed their fungicidal activity against economically important phytopathogens. This illustrates the potential agricultural applications of compounds within this chemical family (P. Crowley et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate precautions should be taken when handling it .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. It could also involve modifying the structure to enhance its activity or reduce any side effects .

properties

IUPAC Name

5-fluoro-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN8/c1-9-18-19-12-3-4-13(20-23(9)12)22-7-11(8-22)21(2)14-16-5-10(15)6-17-14/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGSLNDLKZHDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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